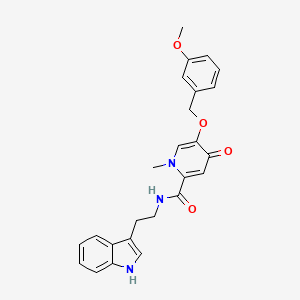
N-(2-(1H-インドール-3-イル)エチル)-5-((3-メトキシベンジル)オキシ)-1-メチル-4-オキソ-1,4-ジヒドロピリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成における触媒作用
この化合物中のインドール部分は、有機化学における重要な構造であり、C–H官能基化の触媒にしばしば使用されます。 このプロセスは、高精度で複雑な分子を構築するために不可欠です 。この化合物は、遷移金属触媒反応における触媒または配位子として使用でき、穏和な条件下で様々なインダゾール誘導体の合成を促進する可能性があります。
薬理学的研究
インドール誘導体は、幅広い薬理学的活性で知られています。 この化合物は、インドールとジヒドロピリジン成分を有するため、抗ウイルス、抗炎症、抗癌などの潜在的な生物活性について調査できます 。これは、異なる生物活性化合物の特性を組み合わせたハイブリッド分子の合成に特に有用です。
神経化学的研究
インドール構造は、神経調節物質およびサイケデリックス化合物に見られる一般的な特徴です。 この化合物は、神経化学的研究で使用して、中枢神経系におけるトリプタミン誘導体の役割を理解し、認知、記憶、行動に関する研究に貢献する可能性があります 。
抗ウイルス薬
インドールコアは抗ウイルス研究で歴史があるため、この化合物は様々なRNAおよびDNAウイルスに対する有効性について調査される可能性があります。 これは、特定の作用機序を備えた新しい抗ウイルス薬の開発のためのリード化合物として役立ちます 。
抗炎症用途
この化合物は、インドール核の既知の効果により、抗炎症剤として機能する可能性があります。 これは、抗炎症特性を強化する誘導体を合成することにより、炎症性疾患の新しい治療法を開発することを目的とした研究の一部となる可能性があります 。
生物活性
N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS Number: 1021249-76-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O4 |
| Molecular Weight | 431.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with dihydropyridine intermediates. The synthetic route often includes various functional group modifications to enhance biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluated the cytotoxicity of similar compounds against the MDA-MB-231 breast cancer cell line, revealing IC50 values that suggest promising anticancer potential .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In a comparative analysis with standard anti-inflammatory drugs like ibuprofen, derivatives showed varying degrees of inhibition in inflammation models. The best-performing compounds achieved up to 70% inhibition in inflammatory responses .
Antioxidant Activity
In vitro assays demonstrated that this compound possesses antioxidant properties, which are critical for mitigating oxidative stress-related diseases. The antioxidant activity was measured using DPPH and ABTS radical scavenging assays, showing effective free radical scavenging capabilities .
Structure-Activity Relationships (SAR)
The biological activity of N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can be influenced by structural modifications. Key findings include:
- Indole Substitution : The presence of the indole moiety is crucial for enhancing anticancer activity.
- Methoxybenzyl Group : Modifications at this position can lead to improved anti-inflammatory effects.
- Dihydropyridine Core : The 1-methyl and 4-oxo groups contribute significantly to the overall biological efficacy.
Case Study 1: Anticancer Evaluation
A recent study synthesized several derivatives based on the core structure of N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide and tested them against various cancer cell lines. The results indicated that certain modifications led to IC50 values as low as 27.6 μM against MDA-MB-231 cells, highlighting the potential for developing new anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In a comparative study assessing anti-inflammatory activities, compounds derived from this structure were tested in animal models. Results showed significant reductions in pro-inflammatory cytokines, suggesting a mechanism involving inhibition of NF-kB signaling pathways .
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-28-15-24(32-16-17-6-5-7-19(12-17)31-2)23(29)13-22(28)25(30)26-11-10-18-14-27-21-9-4-3-8-20(18)21/h3-9,12-15,27H,10-11,16H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOTSKVPTWSHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CNC3=CC=CC=C32)OCC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














